Bengamide B
Overview
Description
Synthesis Analysis
The synthesis of Bengamide B, along with its analogs Bengamides E and Z, has been achieved through practical and enantioselective total synthesis methods. A common polyol intermediate serves as the foundation for consecutive aldol condensations, leading to a protected polyol thioester side chain. This is suitable for coupling to the Bengamides. The synthesis utilizes novel chiral phase transfer catalyzed enantioselective alkylation to achieve the highly functionalized amino caprolactams required for Bengamides B and Z. The use of the 2-naphthylmethyl ether protecting group, compatible with boron Lewis acids needed for enantioselective aldol condensation, allows direct access to Bengamide B (Boeckman, Clark, & Shook, 2002).
Scientific Research Applications
Antiviral Properties : Bengamide A, a related compound, has been identified as a potent inhibitor of HIV-1 gene expression, demonstrating sub-micromolar efficacy (Tietjen et al., 2018).
Antitumor Properties : Studies have shown that Bengamide B exhibits promising antitumor properties. These antitumor effects can be partially attributed to its role as an immune modulating agent (Liu et al., 2008), (Johnson et al., 2012).
Inhibition of Methionine Aminopeptidases : Bengamide derivatives, including Bengamide B, target human methionine aminopeptidases (MetAPs), a factor contributing to their antiproliferative activity (Xu, Lu, & Ye, 2012).
Broad Spectrum of Biological Activities : Bengamide B and its analogues demonstrate a range of biological activities, including antitumor, antibiotic, and anthelmintic properties, which indicate potential clinical applications (Tai et al., 2011).
New Antibiotics Against Drug-Resistant Bacteria : The bengamides, including Bengamide B, show potential as new antibiotics against drug-resistant bacteria like Mycobacterium tuberculosis and Staphylococcus aureus (Porras-Alcalá et al., 2022).
Synthetic Analogue LAF389 : LAF389, a synthetic analogue of the bengamides, inhibits MetAps and affects protein mobility, which could impact tumor growth (Towbin et al., 2003).
Synthesis and Structure-Activity Relationships : Bengamides B and E, both cytotoxic marine natural products, have been synthesized for further study, offering insights into their structure-activity relationships (Kinder et al., 2001).
Potential in Colorectal Cancer Treatment : Analogues of Bengamide, specifically Ben I and Ben V, have shown promising antitumoral agents in the treatment of colorectal cancer (García-Pinel et al., 2020).
Antitumor Efficacy in Melanoma Model : Bengamides have demonstrated antitumor efficacy in a melanoma mouse model, further highlighting their potential in cancer treatment (Wenzel et al., 2015).
Antifungal Properties : An extract from the marine sponge Pachastrissa sp., containing Bengamide derivatives, exhibited activity against Candida albicans, demonstrating its antifungal potential (Fernández et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKTXMXGDERHT-UCDUEDMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bengamide B | |
CAS RN |
104947-69-5 | |
Record name | Bengamide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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